molecular formula C10H5F4NO B8503690 Oxazole, 5-[3-fluoro-4-(trifluoromethyl)phenyl]-

Oxazole, 5-[3-fluoro-4-(trifluoromethyl)phenyl]-

Cat. No.: B8503690
M. Wt: 231.15 g/mol
InChI Key: LLFKWGYSKLASFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole, 5-[3-fluoro-4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C10H5F4NO and its molecular weight is 231.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5F4NO

Molecular Weight

231.15 g/mol

IUPAC Name

5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5F4NO/c11-8-3-6(9-4-15-5-16-9)1-2-7(8)10(12,13)14/h1-5H

InChI Key

LLFKWGYSKLASFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.40 g, 7.07 mmol) and p-toluenesulfonylmethyl isocyanide (1.53 g, 7.68 mmol; TosMIC) in MeOH (100 mL) was treated with potassium carbonate (1.97 g, 14.14 mmol) and the suspension heated to reflux for 14 h. After being cooled to room temperature, the solvent was removed under reduced pressure and the crude product triturated with water at 0° C. (2×25 mL). The slightly orange precipitate was collected by filtration and dried under vacuum (4.46 g, 92%). MS: 232.0 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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